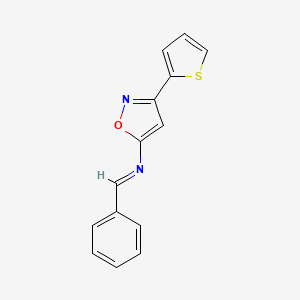
N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with a benzylidene group and a thiophene moiety Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . This method allows for the regioselective formation of the isoxazole ring.
Industrial Production Methods
Industrial production of isoxazole derivatives, including N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production.
化学反応の分析
Types of Reactions
N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzylidene group or the thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring or the thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it useful in material science and organic electronics.
作用機序
The mechanism of action of N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and modulate receptor activity, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are structurally similar to isoxazoles.
Uniqueness
N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine is unique due to its combination of a benzylidene group, a thiophene moiety, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
37853-21-7 |
|---|---|
分子式 |
C14H10N2OS |
分子量 |
254.31 g/mol |
IUPAC名 |
(E)-1-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C14H10N2OS/c1-2-5-11(6-3-1)10-15-14-9-12(16-17-14)13-7-4-8-18-13/h1-10H/b15-10+ |
InChIキー |
MCXFSKUTQLANCS-XNTDXEJSSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/C2=CC(=NO2)C3=CC=CS3 |
正規SMILES |
C1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
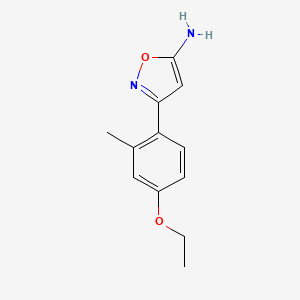
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
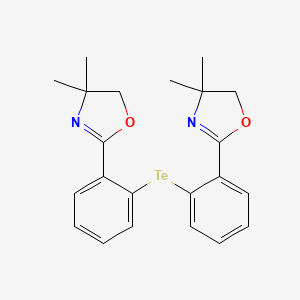
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)


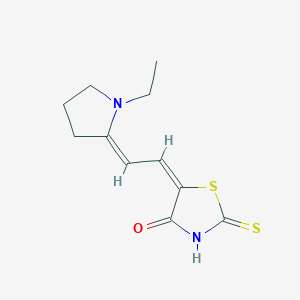
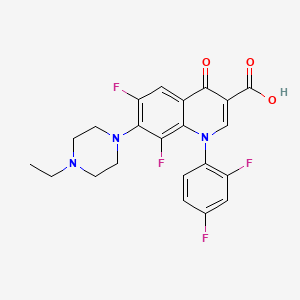

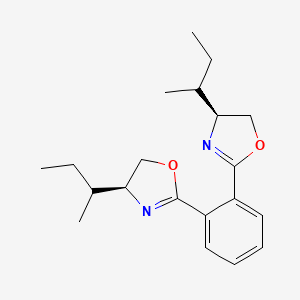

![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
